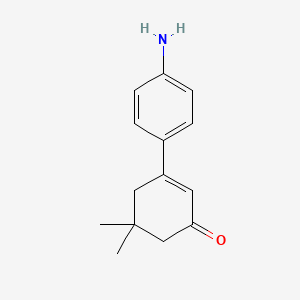

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one

CAS No.: 72036-57-8

Cat. No.: VC18474228

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72036-57-8 |

|---|---|

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3 |

| Standard InChI Key | KMDFZRUKDNJUKH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound consists of a cyclohexenone ring (a six-membered cyclic ketone with one double bond) substituted with:

-

Two methyl groups at the 5-position, imparting steric bulk and electronic effects.

-

A 4-aminophenyl group at the 3-position, introducing aromaticity and nucleophilic potential via the amine functionality.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one | |

| SMILES | CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C | |

| InChIKey | KMDFZRUKDNJUKH-UHFFFAOYSA-N |

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.29 g/mol | |

| Melting Point | Not explicitly reported* | – |

| Boiling Point | Not explicitly reported* | – |

| Solubility | Likely polar aprotic solvents |

*Analogous compounds (e.g., 3-amino-5,5-dimethyl-2-cyclohexen-1-one) exhibit melting points of 164–168°C , suggesting moderate thermal stability for the target compound.

Synthesis Methods

Primary Route: Condensation Reactions

The compound is synthesized via acid-catalyzed condensation between dimedone (5,5-dimethyl-1,3-cyclohexanedione) and 4-nitro-o-phenylenediamine, followed by reduction of the nitro group to an amine.

-

Step 1: Formation of Nitro Intermediate

Dimedone reacts with 4-nitro-o-phenylenediamine in ethanol under acidic conditions (e.g., trifluoroacetic acid) to form a nitro-substituted cyclohexenone intermediate . -

Step 2: Reduction to Amine

Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine, yielding the final product.

Reaction Scheme:

Alternative Approaches

-

Nucleophilic Aromatic Substitution: Reacting 3-chloro-5,5-dimethyl-2-cyclohexen-1-one with 4-aminophenyl Grignard reagents .

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides with enamine precursors .

Chemical Reactivity

Key Functional Groups and Reactions

-

Enamine System (C=C–N–Ar)

-

Aromatic Amine Group

-

Cyclohexenone Core

Applications

Pharmaceutical Chemistry

-

Antioxidant Agents: Analogous compounds (e.g., phenazine derivatives) exhibit radical-scavenging activity .

-

Anticancer Scaffolds: Enamine derivatives show promise in inhibiting kinase enzymes .

Materials Science

-

Nonlinear Optical (NLO) Materials: The conjugated π-system and electron-donating amine group enhance hyperpolarizability, making it suitable for NLO applications .

-

Coordination Polymers: Amine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Research Findings

Recent Advances (2020–2025)

-

Spirocyclic Derivatives

Reaction with alloxan yields spiro-pyrimidinetriones, which exhibit antitumor activity in vitro . -

Phenazine Synthesis

Condensation with 2,6-di-tert-butyl-1,4-benzoquinone produces phenazine derivatives with antioxidant properties . -

Crystal Engineering

X-ray diffraction studies of analogs reveal intramolecular N–H···O hydrogen bonds stabilizing envelope conformations .

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume